
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one is a complex organic compound that belongs to the dammarane-type triterpenoid saponins These compounds are known for their diverse biological activities and are often found in traditional medicinal plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the dammarane skeleton, followed by the introduction of the hydroxyl and glucopyranosyl groups. Common reagents used in these reactions include strong acids or bases, protecting groups for selective functionalization, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants known to contain dammarane-type saponins. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反応の分析
Types of Reactions
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Ginsenosides: Another class of dammarane-type saponins found in ginseng, known for their medicinal properties.
Eleutherosides: Found in Eleutherococcus senticosus, these compounds share structural similarities and biological activities with (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one.
Uniqueness
What sets this compound apart is its specific structural features, such as the unique arrangement of hydroxyl and glucopyranosyl groups
特性
分子式 |
C36H60O8 |
|---|---|
分子量 |
620.9 g/mol |
IUPAC名 |
(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C36H60O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-25,27-31,37-38,40-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 |
InChIキー |
BCHOANLDKLMDEX-MXUIXENQSA-N |
異性体SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


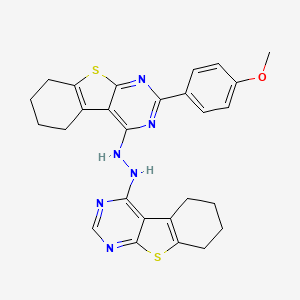

![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

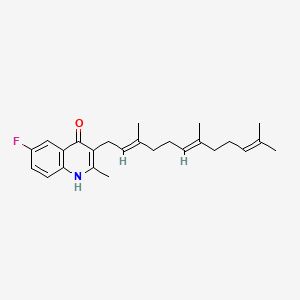
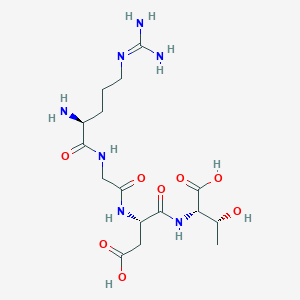
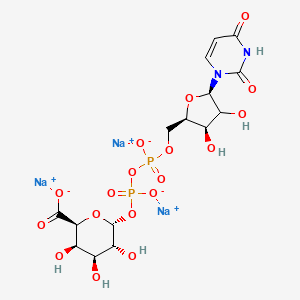
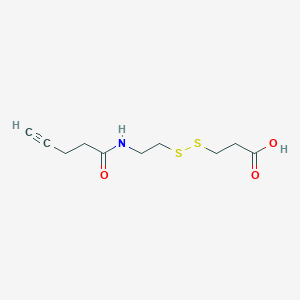




![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
